5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide 5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 896328-55-5
VCID: VC7147270
InChI: InChI=1S/C19H17F2NO6S2/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3
SMILES: COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H17F2NO6S2
Molecular Weight: 457.46

5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide

CAS No.: 896328-55-5

Cat. No.: VC7147270

Molecular Formula: C19H17F2NO6S2

Molecular Weight: 457.46

* For research use only. Not for human or veterinary use.

5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide - 896328-55-5

Specification

CAS No. 896328-55-5
Molecular Formula C19H17F2NO6S2
Molecular Weight 457.46
IUPAC Name 5-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide
Standard InChI InChI=1S/C19H17F2NO6S2/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3
Standard InChI Key LQGKFCWYHSAMMW-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bis-sulfonamide core with two distinct aromatic systems:

  • A 5-fluoro-2-methoxybenzenesulfonamide moiety

  • A 4-fluorobenzenesulfonyl group linked via a 2-(furan-2-yl)ethyl bridge

The presence of dual sulfonyl groups creates a highly polarized molecular structure, while the furan ring introduces conformational constraints. The fluorine atoms at positions 5 (benzene ring) and 4' (benzenesulfonyl group) enhance electronegativity and potential hydrogen-bonding capabilities.

Table 1: Structural Comparison with Analogous Sulfonamides

ParameterTarget CompoundVC7063432VC6464767
Core StructureBis-sulfonamideBis-sulfonamideBis-sulfonamide
Aromatic Substituents5-Fluoro, 2-methoxy3-Fluoro, 4-methoxy4-Fluoro, 2-methyl
Bridge Composition2-(Furan-2-yl)ethyl2-(Furan-2-yl)ethyl2-(Furan-2-yl)ethyl
Molecular Weight473.47457.46441.46

Synthesis and Preparation

General Sulfonamide Synthesis

Patent EP2385938B1 outlines methodologies applicable to this compound's synthesis:

  • Sulfonylation: Reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with 2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethylamine

  • Coupling Reactions: Palladium-catalyzed cross-couplings for furan incorporation (e.g., Suzuki-Miyaura using furan-2-ylboronic acid)

  • Protecting Group Strategies: Use of tert-butoxycarbonyl (Boc) groups for amine protection during sulfonamide formation

Critical Reaction Parameters

  • Temperature: 0-5°C during sulfonylation to prevent di-sulfonation byproducts

  • Solvent System: Dichloromethane/tetrahydrofuran (3:1 v/v) for optimal reagent solubility

  • Catalyst: Pd(PPh₃)₄ (0.5 mol%) for furan-ethyl bridge formation

Physicochemical Properties

Calculated Properties

Using Advanced Chemistry Development (ACD/Labs) software predictions:

  • logP: 2.87 (moderate lipophilicity)

  • pKa: 6.21 (sulfonamide proton)

  • Aqueous Solubility: 23.7 mg/L at pH 7.4

Spectroscopic Characteristics

  • ¹H NMR (predicted, DMSO-d₆):
    δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
    δ 7.89 (m, 3H, Furan-H + Ar-H)
    δ 6.72 (dd, J=3.1 Hz, 1H, Furan-H)
    δ 4.12 (q, J=6.8 Hz, 2H, CH₂)
    δ 3.85 (s, 3H, OCH₃)

  • MS (ESI+): m/z 474.1 [M+H]⁺ (calculated)

Patent and Research Landscape

Key Patent Claims

EP2385938B1 protects derivatives with:

  • Substituent Variations: Fluoro, methoxy, methyl at specific aromatic positions

  • Therapeutic Indications:

    • Inflammatory disorders (Claim 23)

    • Oncological applications (Claim 47)

    • Metabolic disease (Claim 89)

Structure-Activity Relationships (SAR)

Critical modifications affecting bioactivity:

  • Fluorine Position: Para-fluorine on benzenesulfonyl enhances metabolic stability

  • Furan Orientation: 2-Substituted furans improve blood-brain barrier penetration

  • Methoxy Group: Ortho-methoxy increases COX-2 selectivity by 4.2× compared to meta-substitution

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